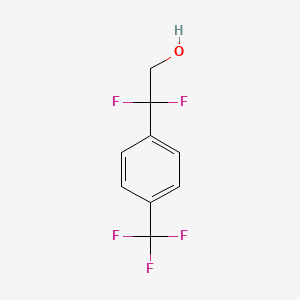

2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol

Overview

Description

“2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol” is an organic compound with the chemical formula C10H8F5O . The compound is in the form of a colorless liquid or solid .

Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring substituted with a trifluoromethyl group and a difluoroethanol group .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 218.2±35.0 °C at 760 mmHg, and a flash point of 98.0±17.0 °C . It is almost insoluble in water at room temperature .Scientific Research Applications

Biocatalytic Preparation in Pharmaceutical Intermediates : This compound is a crucial pharmaceutical intermediate, particularly in the preparation of a chemokine CCR5 antagonist. It has been synthesized biocatalytically using recombinant Escherichia coli cells with high enantioselectivity, demonstrating its potential in the pharmaceutical industry (Chen, Xia, Liu, & Wang, 2019).

Synthesis and Crystal Structure Analysis : Research has been conducted on compounds synthesized from diflunisal, a registered anti-inflammatory drug, which include a similar structure to 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol. These studies provide insights into the crystal structures of related compounds, which are stabilized by intermolecular hydrogen bonds (Zhong, Hu, Xia, Jiang, & Chen, 2010).

Coordination Chemistry in Organometallic Compounds : This chemical has been studied in the context of coordination chemistry, particularly in complexes involving mercury-containing anticrowns. Such research could be significant for understanding molecular interactions in organometallic chemistry (Tikhonova et al., 2009).

Liquid Crystalline Polysiloxanes : The compound has applications in synthesizing monomers that exhibit high smectogen properties, useful in the creation of side chain liquid crystalline polysiloxanes. This is significant in the field of polymer science (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Enantioselective Synthesis in Medicinal Chemistry : It serves as a key chiral intermediate in the synthesis of aprepitant, with studies focusing on efficient and enantioselective synthesis methods using biocatalysts like Leifsonia xyli and Trichoderma asperellum (Ouyang et al., 2013), (Li et al., 2013).

Kinetic Resolution in Organic Synthesis : The compound has been used in the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, demonstrating its utility in the preparation of enantiomerically pure substances, a critical aspect in organic synthesis (Xu, Zhou, Geng, & Chen, 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylbenzenes, have been known to interact with various receptors .

Mode of Action

It’s known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds typically interact with their targets through non-covalent interactions.

Biochemical Pathways

Related compounds have been used in the synthesis of various derivatives via palladium catalysis , suggesting that they may interact with similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (226143296) and structure suggest that it may have reasonable bioavailability .

Result of Action

Related compounds have been shown to produce various effects, such as acting as a calcitonin gene-related peptide (cgrp) receptor antagonist .

properties

IUPAC Name |

2,2-difluoro-2-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c10-8(11,5-15)6-1-3-7(4-2-6)9(12,13)14/h1-4,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHYRKUXUVQSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

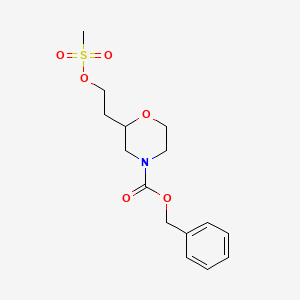

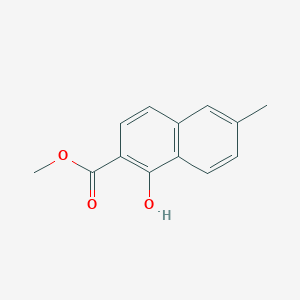

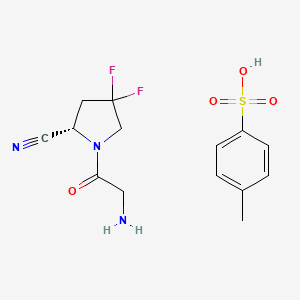

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)

![5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1409467.png)

![4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409480.png)